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Introduction
2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in

medicinal chemistry and drug development. The presence of two fluorine atoms and a hydroxyl

group on the benzaldehyde scaffold can significantly influence its physicochemical properties,

metabolic stability, and biological activity. This document provides a comprehensive overview of

the known physical and chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde, along

with relevant experimental details and potential synthetic routes.

Physicochemical Properties
The introduction of fluorine atoms can alter properties such as acidity, lipophilicity, and

metabolic stability, making this compound a valuable building block in the design of novel

therapeutic agents.
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Quantitative physical data for 2,4-Difluoro-3-hydroxybenzaldehyde is summarized in the

table below. The boiling point has not been reported and may be subject to decomposition at

elevated temperatures. The solubility is expected to be moderate in polar organic solvents.

Property Value Source

Molecular Formula C₇H₄F₂O₂ --INVALID-LINK--

Molecular Weight 158.10 g/mol --INVALID-LINK--

CAS Number 192927-69-8 SpectraBase[1]

Appearance Solid (predicted) General knowledge

Melting Point 141.3-141.7 °C Alkorta et al.[2]

Boiling Point Not available

Solubility

Sparingly soluble in water;

soluble in organic solvents

such as ethanol, methanol,

and DMSO.

Inferred from related

compounds[3][4][5]

Spectral Data
Detailed spectral data is crucial for the identification and characterization of 2,4-Difluoro-3-
hydroxybenzaldehyde.

2.2.1. NMR Spectroscopy

The ¹H, ¹³C, and ¹⁹F NMR data for 2,4-Difluoro-3-hydroxybenzaldehyde have been reported

by Alkorta et al.[2]. The spectra were recorded in DMSO-d₆ at 300 K.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.16 d 4J(H,F) = 1.6 CHO

9.94 s OH

7.42 ddd
3J(H,H) = 8.9, 4J(H,F)

= 6.8, 4J(H,F) = 4.9
H-6

7.11 ddd
3J(H,H) = 8.9, 3J(H,F)

= 10.7, 5J(H,F) = 1.2
H-5

¹³C NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

186.7 dd
3J(C,F) = 5.9, 5J(C,F)

= 2.0
CHO

152.0 dd
1J(C,F) = 247.9,

2J(C,F) = 11.2
C-2

142.1 dd
1J(C,F) = 244.2,

2J(C,F) = 3.9
C-4

138.8 dd
2J(C,F) = 14.5,

4J(C,F) = 2.0
C-3

124.9 dd
3J(C,F) = 4.1, 3J(C,F)

= 3.8
C-6

120.3 dd
2J(C,F) = 15.1,

4J(C,F) = 3.9
C-1

113.8 dd
2J(C,F) = 22.4,

4J(C,F) = 3.2
C-5

¹⁹F NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-139.7 dd
3J(F,F) = 19.8, 4J(F,H)

= 6.8
F-2

-155.8 ddd
3J(F,F) = 19.8, 3J(F,H)

= 10.7, 4J(F,H) = 4.9
F-4

2.2.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for 2,4-Difluoro-3-hydroxybenzaldehyde is not readily

available. However, the expected characteristic absorption bands based on its functional

groups are presented below.

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500-3200 Strong, Broad O-H Stretch Phenolic Hydroxyl

3100-3000 Medium C-H Stretch Aromatic

2850-2750 Medium C-H Stretch Aldehyde

1700-1680 Strong C=O Stretch Aldehyde

1620-1580 Medium-Strong C=C Stretch Aromatic Ring

1250-1000 Strong C-F Stretch Aryl Fluoride

2.2.3. Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for 2,4-Difluoro-3-
hydroxybenzaldehyde, indicating a molecular weight of 158.1 g/mol .[1][6]

Chemical Properties and Reactivity
The chemical reactivity of 2,4-Difluoro-3-hydroxybenzaldehyde is dictated by its three

functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.
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Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can

undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the

formation of imines and oximes.

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a

phenoxide. It can also undergo etherification and esterification reactions.

Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which deactivates

the ring towards electrophilic aromatic substitution. However, they can activate the ring for

nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine

atoms.

The interplay of these functional groups makes 2,4-Difluoro-3-hydroxybenzaldehyde a

versatile intermediate for the synthesis of more complex molecules.

Experimental Protocols
A detailed experimental protocol for the synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde is

not explicitly described in the reviewed literature. However, based on common organic

synthesis methodologies for substituted benzaldehydes, a plausible synthetic route would be

the formylation of 2,4-difluoro-3-methoxyphenol followed by demethylation, or the direct

formylation of 2,6-difluorophenol. The Vilsmeier-Haack reaction is a common method for the

formylation of electron-rich aromatic rings.[7][8][9]

Proposed Synthesis via Vilsmeier-Haack Reaction
This proposed protocol is based on the general procedure for the Vilsmeier-Haack formylation

of phenols.

Reaction Scheme:

2,6-Difluorophenol 2,4-Difluoro-3-hydroxybenzaldehydeVilsmeier-Haack Reaction

POCl3, DMF
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Click to download full resolution via product page

Proposed Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

Materials:

2,6-Difluorophenol

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Sodium acetate

Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C,

slowly add phosphorus oxychloride (1.2 equivalents).

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

Add a solution of 2,6-difluorophenol (1 equivalent) in dichloromethane to the reaction mixture

at 0 °C.

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a

saturated aqueous solution of sodium acetate.

Stir the mixture vigorously for 1 hour.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with dilute hydrochloric acid, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 2,4-Difluoro-3-hydroxybenzaldehyde.

Potential Applications in Drug Development
While specific biological activities for 2,4-Difluoro-3-hydroxybenzaldehyde have not been

extensively reported, its structural motifs are present in various biologically active molecules.

Benzaldehyde derivatives are known to possess a wide range of pharmacological effects,

including antimicrobial and anticancer activities.[8][10][11][12][13][14][15][16] The incorporation

of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.[17]

Therefore, 2,4-Difluoro-3-hydroxybenzaldehyde serves as a valuable starting material for the

synthesis of novel compounds with potential therapeutic applications.

Safety Information
The safety data for 2,4-Difluoro-3-hydroxybenzaldehyde indicates that it is a hazardous

substance.[18]

Hazard Statements:

H315: Causes skin irritation.[18]

H319: Causes serious eye irritation.[18]

H335: May cause respiratory irritation.[18]
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Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

P280: Wear protective gloves/eye protection/face protection.[18]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[18]

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization Diagrams
Proposed Synthetic Workflow
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Proposed Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

Start Materials:
2,6-Difluorophenol

POCl3, DMF

Vilsmeier-Haack
Reaction
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Extraction with
Dichloromethane

Column
Chromatography

Final Product:
2,4-Difluoro-3-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: A flowchart illustrating the proposed synthetic workflow for 2,4-Difluoro-3-
hydroxybenzaldehyde.
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Reactivity Profile of 2,4-Difluoro-3-hydroxybenzaldehyde

2,4-Difluoro-3-
hydroxybenzaldehyde

Aldehyde Reactions Hydroxyl Reactions Aromatic Ring
Reactions

Oxidation to
Carboxylic Acid

Reduction to
Alcohol

Imine/Oxime
Formation Etherification Esterification Nucleophilic Aromatic

Substitution

Click to download full resolution via product page

Caption: A diagram showing the potential reaction pathways for 2,4-Difluoro-3-
hydroxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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